molecular formula C16H17BFNO4 B7954139 (2E)-2-Cyano-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid

(2E)-2-Cyano-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid

Cat. No.: B7954139
M. Wt: 317.1 g/mol
InChI Key: DAFRWECFTQGRLX-YRNVUSSQSA-N
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Description

(2E)-2-Cyano-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid is a complex organic compound that features a cyano group, a fluoro-substituted phenyl ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Cyano-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluoro-Substituted Phenyl Ring: The starting material, a fluoro-substituted benzene derivative, undergoes a halogenation reaction to introduce the fluoro group.

    Introduction of the Dioxaborolane Moiety: The fluoro-substituted benzene derivative is then reacted with a boronic acid derivative to form the dioxaborolane ring through a Suzuki coupling reaction.

    Formation of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a Knoevenagel condensation reaction between the cyano-substituted intermediate and an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Cyano-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-Cyano-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive cyano and fluoro groups.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the fluoro group can enhance binding affinity through hydrogen bonding and van der Waals interactions. The dioxaborolane moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-Cyano-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid: Unique due to the presence of both cyano and dioxaborolane groups.

    This compound: Similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a cyano group, a fluoro-substituted phenyl ring, and a dioxaborolane moiety

Properties

IUPAC Name

(E)-2-cyano-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BFNO4/c1-15(2)16(3,4)23-17(22-15)12-6-5-10(13(18)8-12)7-11(9-19)14(20)21/h5-8H,1-4H3,(H,20,21)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFRWECFTQGRLX-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=C(C#N)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)/C=C(\C#N)/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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